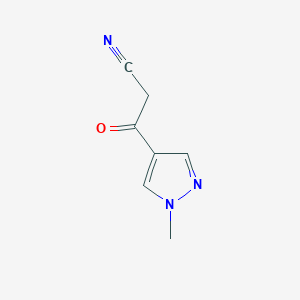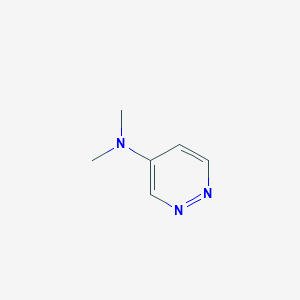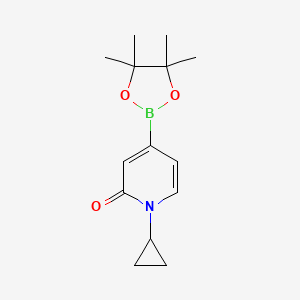
6-(1-methyl-1H-pyrazol-4-yl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-methyl-1H-pyrazol-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline moiety is known for its presence in many natural products and pharmaceuticals, while the pyrazole ring is often found in compounds with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)indoline typically involves the construction of the indoline and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indoline ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the two rings, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: Both the indoline and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Indole derivatives with various functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted indoline and pyrazole derivatives with diverse functional groups.
科学研究应用
6-(1-methyl-1H-pyrazol-4-yl)indoline has several scientific research applications:
作用机制
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)indoline involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity . The pyrazole ring can bind to metal ions and participate in coordination chemistry, affecting various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Indoline Derivatives: Compounds like indole and indoline derivatives with various substituents.
Pyrazole Derivatives: Compounds such as 1-methylpyrazole and other substituted pyrazoles.
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)indoline is unique due to the combination of the indoline and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and the potential for multifunctional applications .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
6-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-15-8-11(7-14-15)10-3-2-9-4-5-13-12(9)6-10/h2-3,6-8,13H,4-5H2,1H3 |
InChI 键 |
XAKVQEHBLQTZGM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

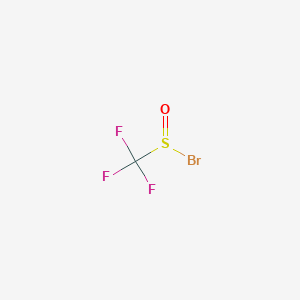
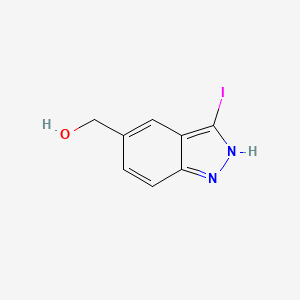
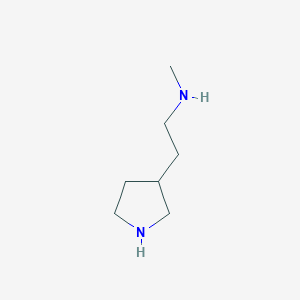
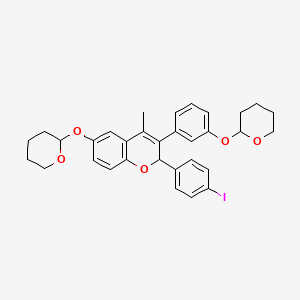

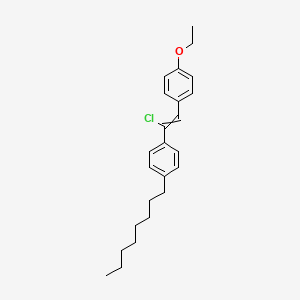
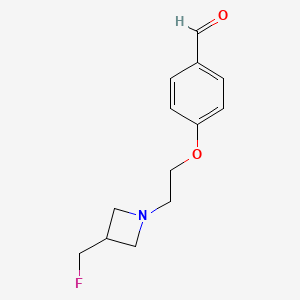
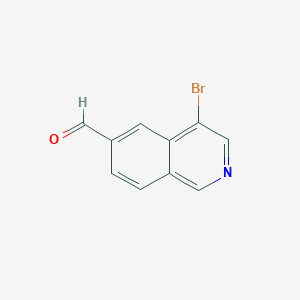
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
